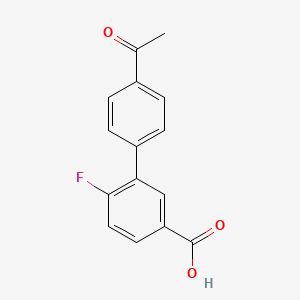

3-(4-Acetylphenyl)-4-fluorobenzoic acid

Description

3-(4-Acetylphenyl)-4-fluorobenzoic acid (CAS: 1261938-14-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₅H₁₁FO₃ . Its structure comprises a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 4-acetylphenyl group at the 3-position. This compound is primarily used in pharmacological research and as a synthetic intermediate, reflecting the broader utility of fluorinated benzoic acids in drug discovery .

Properties

IUPAC Name |

3-(4-acetylphenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMIPPNMXIXHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689772 | |

| Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-14-0 | |

| Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of 3-(4-Carboxyphenyl)-4-fluorobenzoic acid.

Reduction: Formation of 3-(4-Hydroxyphenyl)-4-fluorobenzoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Acetylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-(4-Acetylphenyl)-4-fluorobenzoic acid with key analogs:

Key Observations :

- Bioactivity Modulation : Substitutions at the 3-position (e.g., acetyl vs. carboxy) influence interactions with biological targets. For instance, carboxy groups enable metal chelation, relevant in enzyme inhibition .

- Halogen Synergy: Dual halogenation (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid) enhances antibacterial and genotoxic profiles compared to mono-halogenated derivatives .

Antibacterial Activity

- 4-Fluorobenzoic acid derivatives with methyl or halogen substitutions (e.g., 5-20 in ) exhibit enhanced antibacterial activity against Gram-positive and Gram-negative strains .

- In contrast, 4-chlorobenzoic acid analogs (e.g., 5-19 ) show higher toxicity, suggesting fluorine's lower electronegativity reduces cellular damage .

Genotoxicity

- Compounds with 4-fluorobenzoic acid moieties (e.g., 17–32 in ) exhibit lower genotoxicity compared to those with hydrazinonicotinate groups, highlighting fluorine's role in reducing reactive intermediate formation .

Biological Activity

3-(4-Acetylphenyl)-4-fluorobenzoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group, a fluorine atom, and a carboxylic acid functional group. Its molecular formula is , and it has notable properties that contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 272.25 g/mol |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom enhances binding affinity to specific enzymes or receptors, potentially modulating biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies and Experimental Results

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

- Anticancer Effects : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may act as a potential chemotherapeutic agent.

Comparative Studies

To understand the efficacy of this compound relative to similar compounds, comparative studies were performed:

| Compound | Antimicrobial Activity (MIC μM) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 5-10 | 15-20 |

| 4-Fluorobenzoic acid | 20-30 | 25-30 |

| Acetylsalicylic acid | 30-40 | 40-50 |

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.

- Material Science : The compound's chemical structure allows for its use in synthesizing advanced materials, such as polymers with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.